BenchChemオンラインストアへようこそ!

RCS-4

Synthetic cannabinoid pharmacology CB1/CB2 receptor selectivity Structure-activity relationship

RCS-4 (1-pentyl-3-(4-methoxybenzoyl)indole; also known as SR-19, BTM-4, OBT-199) is a synthetic cannabinoid (SC) belonging to the benzoylindole subclass. It acts as a potent agonist at both human CB1 (EC₅₀ = 146 nM) and CB2 (EC₅₀ = 46 nM) cannabinoid receptors.

Molecular Formula C21H23NO2
Molecular Weight 321.4 g/mol
CAS No. 1345966-78-0
Cat. No. B1193658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRCS-4
CAS1345966-78-0
SynonymsRCS-8;  SR-18;  BTM-8;  RCS 8;  RCS8
Molecular FormulaC21H23NO2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3
InChIKeyOZCYJKDWRUIFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn ethanol, approximately 0.3 mg/mL;  in DMSO and DMF, approximately 1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RCS-4 (CAS 1345966-78-0): Core Pharmacological and Analytical Identity for Forensic and Cannabinoid Research Procurement


RCS-4 (1-pentyl-3-(4-methoxybenzoyl)indole; also known as SR-19, BTM-4, OBT-199) is a synthetic cannabinoid (SC) belonging to the benzoylindole subclass [1]. It acts as a potent agonist at both human CB1 (EC₅₀ = 146 nM) and CB2 (EC₅₀ = 46 nM) cannabinoid receptors [1][2]. First identified in herbal incense products in 2010, RCS-4 is now regulated as a Schedule I substance in the United States and is provided as a DEA-exempt analytical reference standard for forensic and toxicology research applications . Unlike prototypical naphthoylindole SCs such as JWH-018, RCS-4 features a 4-methoxybenzoyl substituent that confers a distinct pharmacological signature, including inverted CB2/CB1 selectivity and a unique metabolic fate characterized by predominant O-demethylation [1][3].

Why RCS-4 Cannot Be Interchanged with Other Synthetic Cannabinoids: Differential Selectivity, Metabolism, and Regulatory Status


Synthetic cannabinoids within the benzoylindole and related classes exhibit profound pharmacodynamic and pharmacokinetic divergence that precludes generic substitution. Within the RCS-4 chemical family alone, the C4 (N-butyl) homologues display a 31–42-fold preference for CB2 over CB1 receptors, whereas RCS-4 itself shows only a ~3.2-fold CB2 preference [1]. This shift in receptor selectivity fundamentally alters the in vivo pharmacological profile. Furthermore, RCS-4 undergoes a distinctive metabolic pathway dominated by O-demethylation—generating a major urinary metabolite not shared by JWH-018, JWH-250, or other prevalent SCs—meaning that analytical reference standards and metabolite-specific detection methods for RCS-4 are not fit-for-purpose when applied to its regioisomers or C4 homologues [2][3]. Additionally, the regulatory landscape diverges: RCS-4 is a Schedule I controlled substance in the United States, while its unregulated analogues (RCS-2, RCS-3, RCS-2-C4, RCS-3-C4, RCS-4-C4) remain unscheduled in most jurisdictions, creating legal and procurement complexity for laboratories operating under controlled-substance compliance frameworks [1].

RCS-4 Quantitative Differentiation Evidence: Head-to-Head Pharmacological, Metabolic, and Forensic Data Versus Key Comparators


CB1/CB2 Functional Potency and Receptor Selectivity Versus C4 Homologues: Direct Head-to-Head SAR Data

In a systematic SAR study of all RCS-4 regioisomers and N-butyl (C4) homologues using an in vitro fluorometric imaging plate reader (FLIPR) membrane potential assay at human CB1 and CB2 receptors, RCS-4 itself displayed EC₅₀ values of 146 nM at CB1 and 46 nM at CB2, yielding a CB2/CB1 potency ratio of approximately 3.2 [1]. In marked contrast, the C4 homologues (RCS-2-C4, RCS-3-C4, RCS-4-C4) demonstrated a pronounced selectivity shift, exhibiting 31–42-fold preference for CB2 over CB1 receptors [1]. The full class range across all tested compounds was CB1 EC₅₀ = 54–574 nM and CB2 EC₅₀ = 4.5–46 nM, positioning RCS-4 as the compound with the highest CB1 potency (lowest CB1 EC₅₀) among the pentyl-substituted analogues within this series [1]. This means that selecting a C4 homologue instead of RCS-4 would yield a fundamentally different receptor activation profile—predominantly CB2-driven—with substantially attenuated CB1-mediated psychoactive and physiological effects.

Synthetic cannabinoid pharmacology CB1/CB2 receptor selectivity Structure-activity relationship

CB1 Binding Affinity Rank-Order Versus JWH-250, Δ⁹-THC, and JWH-210: Non-Isotopic SPR Receptor Binding Assay

A non-isotopic surface plasmon resonance (SPR) receptor binding assay directly compared the CB1 affinities of five cannabinoids under identical experimental conditions [1]. The binding affinities (K_D values) for purified human CB1 receptor were: JWH-210 = 9.52 × 10⁻¹³ M (0.95 nM, highest affinity), JWH-250 = 6.54 × 10⁻¹² M (6.54 nM), Δ⁹-THC = 1.56 × 10⁻¹¹ M (15.6 nM), RCS-4 = 2.75 × 10⁻¹¹ M (27.5 nM), and JWH-015 = 6.80 × 10⁻¹¹ M (68.0 nM, lowest affinity) [1]. The same rank-order was confirmed by conventional isotopic receptor binding assay [1]. RCS-4 thus occupies a distinct intermediate-affinity tier: approximately 4.2-fold weaker CB1 binding than JWH-250, 1.8-fold weaker than Δ⁹-THC, and 2.5-fold stronger than JWH-015. This moderate CB1 binding affinity—coupled with its potent functional CB2 agonism (EC₅₀ = 46 nM)—distinguishes RCS-4 from both the high-CB1-affinity phenylacetylindole JWH-250 and the prototypical naphthoylindole JWH-210.

CB1 receptor binding affinity Surface plasmon resonance Synthetic cannabinoid ranking

In Vivo Hypothermic Potency Versus SDB-006 and AB-CHMINACA: Biotelemetry in Rats

A comparative in vivo pharmacology study using biotelemetry in rats assessed the hypothermic response—a canonical CB1-mediated physiological endpoint—of RCS-4, SDB-006, and AB-CHMINACA [1]. At an equivalent dose of 10 mg/kg (i.p.), RCS-4 and SDB-006 evoked comparable reductions in core body temperature of approximately 0.7°C [1]. In stark contrast, the later-generation indazole-3-carboxamide AB-CHMINACA produced a >2°C temperature reduction at a substantially lower dose of 3 mg/kg [1]. These data position RCS-4 within a moderate in vivo potency tier—substantially below ultra-potent third-generation SCs such as AB-CHMINACA—and establish SDB-006 as the closest in vivo equipotent comparator from a different chemical class (indole-3-carboxamide vs. benzoylindole).

In vivo cannabinoid pharmacology Hypothermia bioassay Synthetic cannabinoid potency ranking

Metabolic Fate and Urinary Detection Markers Versus JWH-018 and THC: Human Hepatocyte and Clinical Urine Studies

RCS-4 exhibits a metabolic pathway that is structurally determined by its 4-methoxybenzoyl group and differs fundamentally from both naphthoylindoles (e.g., JWH-018) and Δ⁹-THC. Using 1-hour human hepatocyte incubation with TOF high-resolution MS, 18 RCS-4 Phase I and Phase II metabolites were identified, with O-demethylation being the most prevalent biotransformation and generating the major metabolite [1]. Critically, the parent compound RCS-4 was not detected in urine samples from intoxicated individuals, mirroring the pattern observed with JWH-018 and other SCs but distinct from Δ⁹-THC where the parent cannabinoid and its 11-nor-9-carboxy metabolite are standard urinary targets [2]. The O-demethylated and O-demethylated/hydroxylated metabolites of RCS-4 were identified as the most diagnostically useful urinary markers for confirming RCS-4 ingestion [2]. In a comparative pig model, RCS-4 urinary metabolites were detectable for 4–6 hours post-administration, a narrower detection window than certain JWH-210 metabolites [3].

Synthetic cannabinoid metabolism Urinary biomarker identification Forensic toxicology screening

Postmortem Tissue Distribution Profile Versus JWH-210 and Δ⁹-THC: Controlled Pulmonary Administration Study in Pigs

A controlled pharmacokinetic study in pigs (n = 12) receiving a single pulmonary dose of 200 µg/kg each of JWH-210, RCS-4, and Δ⁹-THC demonstrated compound-specific tissue distribution patterns with direct relevance to forensic postmortem specimen selection [1]. Eight hours post-administration, RCS-4 parent compound was detectable in all analyzed specimens except colon content; the lungs were identified as the single most appropriate matrix for RCS-4 postmortem detection [1]. This contrasts with JWH-210, for which both kidneys and lungs were viable matrices, and Δ⁹-THC, for which liver, bile fluid, and duodenum content were the recommended matrices [1]. Additionally, HO-RCS-4 was identified as the most prevalent RCS-4 metabolite in postmortem specimens, with bile fluid and duodenum content being the most appropriate specimens for metabolite quantification across all three cannabinoids studied [1].

Postmortem forensic toxicology Tissue distribution Synthetic cannabinoid detection

RCS-4 Priority Application Scenarios for Forensic, Clinical Toxicology, and Cannabinoid Research Laboratories


Forensic Urinary Metabolite Screening Method Development and Validation

Based on the definitive identification of 18 human hepatocyte metabolites and the confirmation that O-demethylated species are the primary urinary markers [1], forensic laboratories developing or validating LC-MS/MS urine screening methods for RCS-4 should procure RCS-4 parent reference standard alongside its major O-demethylated metabolites (e.g., RCS-4 M10 and M11 metabolite standards). This metabolite-directed analytical strategy is essential because the parent compound is consistently absent from urine [1], and metabolites are structurally distinct from those of co-prevalent SCs such as JWH-018 and JWH-250.

Postmortem Forensic Toxicology Specimen Selection and Casework Interpretation

In suspected SC-related fatalities, postmortem specimen selection must be informed by the compound-specific tissue distribution data from the controlled pig model . For RCS-4, lung tissue should be prioritized as the primary analytical matrix, with bile fluid or duodenum content collected for metabolite confirmation (HO-RCS-4) . This targeted sampling protocol differs from that required for JWH-210 (kidney + lung) or THC (liver/bile/duodenum), meaning that a generic 'SC postmortem panel' sampling approach risks false-negative findings for RCS-4.

Structure-Activity Relationship (SAR) Studies of CB2-Selective Cannabinoid Ligands

The systematically characterized SAR series from Banister et al. 2015 establishes RCS-4 as the optimal pentyl-substituted reference point within the benzoylindole class for CB receptor selectivity studies. With a ~3.2-fold CB2 preference, RCS-4 serves as a bridge compound between non-selective early-generation SCs (e.g., JWH-018 with CB2/CB1 EC₅₀ ratio < 1) and the highly CB2-selective C4 homologues (31–42× preference) . Laboratories investigating cannabinoid receptor subtype selectivity should procure the full RCS-4 analogue panel (RCS-2, RCS-3, RCS-4, and their respective C4 homologues) to enable systematic investigation of methoxy positional isomerism and N-alkyl chain length effects on receptor selectivity.

Controlled-Substance Compliance and DEA-Exempt Analytical Reference Standard Procurement

RCS-4 is explicitly regulated as a Schedule I controlled substance in the United States , while its structurally analogous regioisomers (RCS-2, RCS-3) and C4 homologues (RCS-2-C4, RCS-3-C4, RCS-4-C4) remain largely unscheduled internationally [1]. For DEA-registered laboratories conducting forensic casework or clinical research within U.S. jurisdiction, procurement of RCS-4 must occur through DEA-exempt analytical reference standard channels (e.g., Cayman Chemical Item No. 15666) with appropriate Schedule I licensure documentation . Laboratories should verify that ordered material matches CAS 1345966-78-0 specifically, as mis-shipment of an unregulated regioisomer would produce invalid forensic testimony and non-compliant research data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RCS-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.